molecular formula C12H9BrMg B3286255 2-Biphenylmagnesium bromide CAS No. 82214-69-5

2-Biphenylmagnesium bromide

Cat. No.: B3286255
CAS No.: 82214-69-5
M. Wt: 257.41 g/mol
InChI Key: BQVOYNVIWKWAIN-UHFFFAOYSA-M
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Description

2-Biphenylmagnesium bromide is an organometallic compound with the molecular formula C12H9BrMg . It is widely recognized for its significance in various scientific studies . As a member of the class of organometallic compounds, it serves as a valuable reagent in organic synthesis for incorporating the biphenylmagnesium moiety into organic molecules .


Synthesis Analysis

This compound is used in organic synthesis for incorporating the biphenylmagnesium moiety into organic molecules . It is a key component in the synthesis of diverse organic compounds, including pharmaceuticals, agrochemicals, and natural products . Its applications extend to the exploration of novel materials like polymers and liquid crystals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H5C6H4MgBr . The compound has a molecular weight of 257.41 g/mol . The InChI string representation of the compound is InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-9H;1H;/q-1;;+2/p-1 .


Chemical Reactions Analysis

This compound is involved in Grignard reactions . Grignard reactions are a class of organometallic chemical reactions where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a variety of carbonyl groups to form alcohols .


Physical And Chemical Properties Analysis

This compound has a density of 0.800 g/mL at 25 °C . It has a molecular weight of 257.41 g/mol . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass of the compound is 255.97380 g/mol .

Scientific Research Applications

Synthesis and Molecular Structures

The reaction of 2-biphenylmagnesium bromide with other compounds has been instrumental in the synthesis of complex molecules. For instance, it reacts with lead(II) chloride to yield hexabiphenyldiplumbane and tri(trisbiphenylplumbyl)plumbate, revealing interesting variations in Pb-Pb bond distances (Wang et al., 2004).

Role in Organic Synthesis

This compound has been used in various organic synthesis processes. For example, its reaction with 2-nitropyridine-N-oxide followed by demethylation leads to 2-(2′-hydroxyphenyl)pyridine-N-oxide, which undergoes thermal deoxidation (Antkowiak & Gessner, 1984).

Grignard Reactions

This compound is a Grignard reagent, and its applications in Grignard reactions are significant. For example, it has been used in the unexpected formation of a dihydroisobenzofuran derivative from the addition to a 1,3-indanedione (Vile et al., 2012).

Coordination Chemistry

In coordination chemistry, this compound plays a role in inducing higher coordination states in phenyl Grignard reagents, as seen in the crystal structures of O-CH2(OCH2CH2)*OCH3-substituted phenylmagnesium bromides (Markies et al., 1991).

Application in Catalysis

This compound has also been used in catalysis. For instance, its reaction in the presence of palladium catalysts has been studied for selective substitution in organic molecules (Kamikawa & Hayashi, 1997).

Mechanism of Action

Target of Action

2-Biphenylmagnesium bromide is an organometallic compound that primarily targets electrophilic carbon atoms within organic molecules . This compound is a Grignard reagent, a class of reagents known for their potent nucleophilic properties .

Mode of Action

The mode of action of this compound involves the formation of a Grignard reagent . This reagent is highly nucleophilic, meaning it donates electron pairs to form covalent bonds. It selectively targets electrophilic (electron-deficient) carbon atoms within organic molecules, thereby facilitating the creation of new carbon-carbon bonds .

Biochemical Pathways

As a grignard reagent, it is known to participate in various organic synthesis reactions, leading to the formation of a wide range of organic compounds . These compounds can then participate in various biochemical pathways, depending on their specific structures and properties.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds within organic molecules . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and natural products . The specific molecular and cellular effects would depend on the nature of these resulting compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reagents, the temperature and pressure conditions, and the nature of the solvent used. For instance, it is typically used in solution form, with diethyl ether being a common solvent . The specific environmental conditions can significantly impact the reactivity and selectivity of the Grignard reagent.

Safety and Hazards

2-Biphenylmagnesium bromide is classified as a dangerous good for transport and may be subject to additional shipping charges . It is extremely flammable and may cause drowsiness or dizziness . It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

2-Biphenylmagnesium bromide is an organometallic compound widely recognized for its significance in various scientific studies . It serves as a valuable reagent in organic synthesis for incorporating the biphenylmagnesium moiety into organic molecules . Its versatility and utility have made it a key component in the synthesis of diverse organic compounds, including pharmaceuticals, agrochemicals, and natural products . Furthermore, its applications extend to the exploration of novel materials like polymers and liquid crystals .

Properties

IUPAC Name

magnesium;phenylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-9H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVOYNVIWKWAIN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=[C-]2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82214-69-5
Record name 2-Biphenylmagnesium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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